(Z)-N'-(4-fluorobenzylidene)-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
(Z)-N’-(4-fluorobenzylidene)-2-(naphthalen-1-yl)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-(4-fluorobenzylidene)-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-fluorobenzaldehyde+2-(naphthalen-1-yl)acetohydrazide→(Z)-N’-(4-fluorobenzylidene)-2-(naphthalen-1-yl)acetohydrazide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Z)-N’-(4-fluorobenzylidene)-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The fluorine atom on the benzylidene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
(Z)-N’-(4-fluorobenzylidene)-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials.
Biological Studies: It is used in research to understand its interactions with various enzymes and proteins.
Mechanism of Action
The mechanism of action of (Z)-N’-(4-fluorobenzylidene)-2-(naphthalen-1-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application being studied.
Comparison with Similar Compounds
- (Z)-N’-(4-chlorobenzylidene)-2-(naphthalen-1-yl)acetohydrazide
- (Z)-N’-(4-methylbenzylidene)-2-(naphthalen-1-yl)acetohydrazide
- (Z)-N’-(4-nitrobenzylidene)-2-(naphthalen-1-yl)acetohydrazide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the benzylidene ring (fluorine, chlorine, methyl, nitro).
- Reactivity: The presence of different substituents affects the compound’s reactivity and interaction with biological targets.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity.
Properties
IUPAC Name |
N-[(Z)-(4-fluorophenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c20-17-10-8-14(9-11-17)13-21-22-19(23)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11,13H,12H2,(H,22,23)/b21-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDUQHZQWYHABI-BKUYFWCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C\C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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